CDK4/CDK6 Enzymatic Potency: 33-Fold Superior CDK4 Inhibition vs. Palbociclib
In a direct head-to-head comparison of enzymatic activity, Crozbaciclib (GLR2007) demonstrated 33.1-fold greater potency for CDK4 and 3.8-fold greater potency for CDK6 compared to palbociclib [1]. The IC50 value for Crozbaciclib against CDK4 was 0.22 nM versus 7.28 nM for palbociclib; for CDK6, IC50 was 0.53 nM versus 2.02 nM [1]. These findings confirm a significantly enhanced biochemical target engagement for Crozbaciclib.
| Evidence Dimension | CDK4 and CDK6 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | CDK4: 0.22 nM; CDK6: 0.53 nM |
| Comparator Or Baseline | Palbociclib: CDK4: 7.28 nM; CDK6: 2.02 nM |
| Quantified Difference | CDK4: 33.1-fold difference; CDK6: 3.8-fold difference |
| Conditions | Cell-free enzymatic assay using recombinant CDK4-cyclin D1 and CDK6-cyclin D1 complexes; concentration ranges: Crozbaciclib 0.0017-100 nM, Palbociclib 0.0169-1000 nM [1]. |
Why This Matters
This demonstrates that Crozbaciclib achieves equivalent target engagement at ~3-33× lower concentrations than palbociclib, which may translate to a wider therapeutic index and lower off-target liabilities.
- [1] Yin L, Yao Z, Wang Y, Mazuranic M. Investigational cyclin-dependent kinase 4/6 inhibitor GLR2007 demonstrates activity against isocitrate dehydrogenase wild-type glioblastoma and other solid tumors in mice xenograft models. Front Oncol. 2022 Aug 11;12:915862. PMID: 36033522. View Source
